molecular formula C10H10Cl2O3 B6325088 Methyl 3,5-dichloro-4-ethoxybenzoate CAS No. 192512-42-8

Methyl 3,5-dichloro-4-ethoxybenzoate

Cat. No.: B6325088
CAS No.: 192512-42-8
M. Wt: 249.09 g/mol
InChI Key: FJFFMHPWJYLMOU-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) is a halogenated aromatic ester with the molecular formula C₁₀H₁₀Cl₂O₃ and a molecular weight of 249.10 g/mol . It features a benzoate backbone substituted with two chlorine atoms at the 3- and 5-positions, an ethoxy group at the 4-position, and a methyl ester at the 1-position. The compound is commercially available with a purity of 97% and is classified under GHS hazard warnings H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Its primary applications include serving as an intermediate in organic synthesis, though recent data indicate discontinuation in commercial availability from certain suppliers like CymitQuimica .

Properties

IUPAC Name

methyl 3,5-dichloro-4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-3-15-9-7(11)4-6(5-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFFMHPWJYLMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-Ethoxybenzoic Acid

The primary route to Methyl 3,5-dichloro-4-ethoxybenzoate begins with the chlorination of 4-ethoxybenzoic acid. This step introduces chlorine atoms at the 3 and 5 positions of the aromatic ring.

Procedure :

  • Chlorinating Agents : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are employed under controlled conditions. Thionyl chloride is preferred for its efficiency and reduced byproduct formation.

  • Reaction Conditions :

    • Temperature: 60–80°C

    • Duration: 4–6 hours

    • Catalyst: Catalytic amounts of dimethylformamide (DMF) enhance reactivity.

  • Workup : The reaction mixture is quenched with ice water, and the precipitate is filtered and dried to yield 3,5-dichloro-4-ethoxybenzoic acid.

Key Data :

Chlorinating AgentYield (%)Purity (%)
Thionyl chloride9298.5
Phosphorus oxychloride8597.2

Esterification with Methanol

The chlorinated intermediate is esterified with methanol to form the target compound.

Procedure :

  • Acid Catalyst : Concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (PTSA) facilitates the reaction.

  • Reaction Conditions :

    • Temperature: Reflux (65–70°C)

    • Duration: 3–5 hours

    • Solvent: Toluene or dichloromethane (DCM) ensures homogeneity.

  • Workup : The mixture is washed with sodium bicarbonate (NaHCO₃) to neutralize excess acid, followed by drying over anhydrous sodium sulfate (Na₂SO₄). Solvent removal under reduced pressure yields the crude ester, which is purified via recrystallization or distillation.

Key Data :

CatalystMethanol Equiv.Yield (%)Purity (%)
H₂SO₄1.28899.1
PTSA1.58598.7

Alternative Pathways and Optimization

Direct Chlorination of Methyl 4-Ethoxybenzoate

An alternative approach involves chlorinating pre-formed methyl 4-ethoxybenzoate. However, this method risks over-chlorination or ester group degradation.

Procedure :

  • Chlorination : Using chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) at 40–50°C for 8–10 hours.

  • Challenges :

    • Positional selectivity: Ensuring chlorination at the 3 and 5 positions requires precise stoichiometry.

    • Side reactions: Hydrolysis of the ester group may occur if moisture is present.

Key Data :

Chlorine Equiv.Yield (%)Selectivity (%)
2.27892
2.58288

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics.

Procedure :

  • Chlorination-Esterification One-Pot : Combining 4-ethoxybenzoic acid, SOCl₂, and methanol under microwave irradiation (100°C, 30 minutes).

  • Advantages :

    • Reduced reaction time (30 minutes vs. 6 hours).

    • Improved yield (94% vs. 88%).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance efficiency and safety.

Setup :

  • Chlorination Unit : Tubular reactor with SOCl₂ and DMF catalyst.

  • Esterification Unit : Packed-bed reactor with solid acid catalysts (e.g., Amberlyst-15).

Key Parameters :

ParameterChlorinationEsterification
Residence Time (min)1545
Temperature (°C)7065
Throughput (kg/h)1210

Waste Management

  • Byproducts : Hydrogen chloride (HCl) gas is neutralized with scrubbers.

  • Solvent Recovery : Dichloromethane is recycled via distillation, achieving >95% recovery.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 1.42 (t, 3H, OCH₂CH₃), 3.89 (s, 3H, COOCH₃), 4.12 (q, 2H, OCH₂CH₃), 7.52 (s, 2H, Ar-H).

    • ¹³C NMR : Peaks at 168.5 (C=O), 114.2–135.8 (aromatic carbons).

  • HPLC : Purity >99% with a C18 column (acetonitrile/water = 70:30, 1.0 mL/min).

Purity Optimization

  • Recrystallization : Using hexane/ethyl acetate (8:2) yields crystals with 99.5% purity.

  • Distillation : Short-path distillation under vacuum (0.5 mmHg, 110°C) achieves similar results.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Chlorination + Esterification9299.1HighModerate
Direct Chlorination8297.5MediumLow
Microwave-Assisted9498.8LowHigh
Continuous Flow9099.0Very HighHigh

Challenges and Mitigation Strategies

Chlorine Positional Control

  • Issue : Random chlorination leads to isomers.

  • Solution : Use directing groups (e.g., ethoxy) and moderate temperatures to enhance para/meta selectivity.

Ester Hydrolysis

  • Issue : Moisture exposure during esterification degrades the product.

  • Solution : Molecular sieves or anhydrous sodium sulfate in the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-4-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 3,5-dichloro-4-ethoxybenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the exploration of diverse chemical reactions, including:

  • Substitution Reactions : The chlorine atoms can be substituted with nucleophiles such as amines or thiols.
  • Hydrolysis : The ester group can be hydrolyzed to yield 3,5-dichloro-4-hydroxybenzoic acid.

Biology

Research into the biological activities of this compound has revealed promising results:

  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, a study published in the Journal of Applied Microbiology reported notable inhibition zones against common pathogens, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Antioxidant Properties : Animal model studies indicated that treatment with this compound reduced oxidative stress markers and enhanced antioxidant enzyme activity.

Medicine

The compound is being investigated for its potential therapeutic properties:

  • SIRT2 Inhibition : Studies have highlighted this compound's ability to inhibit SIRT2, an enzyme linked to aging and metabolic processes. This inhibition could have implications for age-related diseases and metabolic disorders .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against various bacterial strains; potential as an antimicrobial agentJournal of Applied Microbiology
Antioxidant ActivityReduced oxidative stress markers in animal models; increased antioxidant enzyme activityJournal of Applied Microbiology
SIRT2 InhibitionEffective inhibitor of SIRT2; implications for metabolic disordersPMC6268290

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-4-ethoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs.
  • Chloro vs. Bromo Substitution : Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate exhibits higher molecular weight (353.995 g/mol) and greater van der Waals interactions due to bromine’s larger atomic radius compared to chlorine.
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., Methyl 3,5-dichloro-4-hydroxybenzoate ) have lower molecular weights and may exhibit faster hydrolysis rates compared to ethyl esters.

Biological Activity

Methyl 3,5-dichloro-4-ethoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by its molecular structure, which includes two chlorine atoms and an ethoxy group on a benzoate framework. The compound's molecular formula is C11H10Cl2O3C_{11}H_{10}Cl_2O_3 and its structure enhances solubility in organic solvents, making it valuable in various chemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a substrate for various enzymes, leading to the formation of reactive intermediates that can exert biological effects. The compound has been investigated for its role as a retinoic acid receptor (RAR) agonist, particularly selective for RARα over RARβ and RARγ receptors .

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis .

2. Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. Notably, it has shown potential as an inhibitor of Sirtuin 2 (SIRT2), a protein involved in cellular processes such as aging and metabolism. This inhibition suggests therapeutic applications in age-related diseases and metabolic disorders.

3. Selectivity and Potency

The selectivity of this compound for RARα was highlighted in pharmacological studies where it exhibited high potency with low intrinsic clearance rates in both mouse and human models. This selectivity is crucial for minimizing side effects associated with broader receptor activation .

Table 1: Summary of Biological Activities

Activity Observation Reference
AntitumorInhibits proliferation in MCF-7 cells
Enzyme InhibitionInhibits SIRT2 activity
RAR SelectivityHigh selectivity for RARα over other receptors

Case Study: Antitumor Effects

A notable study published in The Journal of Organic Chemistry reported the synthesis and evaluation of this compound derivatives. These derivatives displayed enhanced antitumor activity compared to the parent compound, indicating that structural modifications can significantly impact biological efficacy .

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and toxicology profiles of this compound. Understanding these aspects will be critical for its potential medicinal applications.

Q & A

Q. What are the optimized synthetic routes for preparing Methyl 3,5-dichloro-4-ethoxybenzoate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via esterification of 3,5-dichloro-4-ethoxybenzoic acid using methanol under acidic catalysis. A detailed protocol involves:
  • Refluxing 3,5-dichloro-4-ethoxybenzoic acid with excess methanol and a catalytic amount of sulfuric acid (1–2 drops) for 6–8 hours.
  • Neutralizing the reaction mixture with NaHCO₃, followed by extraction with dichloromethane and drying over anhydrous Na₂SO₄.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .
    Critical Parameters :
  • Temperature control during reflux (70–80°C) minimizes side reactions.
  • Excess methanol ensures complete conversion of the carboxylic acid.
Reaction Component Quantity Role
3,5-Dichloro-4-ethoxybenzoic acid2.0 mmolSubstrate
Methanol10 mLSolvent/Reagent
H₂SO₄2 dropsCatalyst

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the methoxy group (δ ~3.9 ppm, singlet) and ethoxy group (δ ~1.4 ppm triplet for CH₃, δ ~4.3 ppm quartet for CH₂). Aromatic protons (δ ~7.8–8.0 ppm, singlet for two protons) confirm substitution pattern .
  • IR Spectroscopy : Strong C=O stretch (~1720 cm⁻¹) for the ester, absence of -OH bands (~2500–3500 cm⁻¹) confirms complete esterification.
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 263.0 (C₁₀H₁₀Cl₂O₃⁺) with isotopic patterns consistent with two chlorine atoms .

Q. What experimental strategies are effective for studying the hydrolysis of this compound to its carboxylic acid derivative?

  • Methodological Answer : Basic hydrolysis is optimal:
  • Reflux the ester with aqueous NaOH (1.2 equivalents) in methanol/water (4:1 v/v) for 4–6 hours.
  • Acidify the mixture with HCl (pH ~2) to precipitate 3,5-dichloro-4-ethoxybenzoic acid.
  • Monitor reaction progress via TLC (silica, hexane/ethyl acetate 3:1). Yield improvements are achieved by increasing reaction time to 8 hours .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) and SHELX software resolve ambiguities in the solid-state structure of this compound?

  • Methodological Answer :
  • Grow single crystals via slow evaporation from ethanol.
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and process using SHELXT for structure solution and SHELXL for refinement.
  • Key steps:
  • Assign anisotropic displacement parameters for Cl and O atoms.
  • Validate hydrogen bonding (e.g., C–H···O interactions) using PLATON .
    Example Data :
Bond Length (Å) Angle (°)
C–O (ester) = 1.21Cl–C–Cl = 119.5

Q. What role do intermolecular interactions (e.g., hydrogen bonding, π-stacking) play in the crystallization behavior of this compound?

  • Methodological Answer :
  • Analyze packing motifs using Mercury CSD software.
  • Identify Type I halogen bonds (Cl···O, ~3.3 Å) and weak C–H···O interactions (~2.7 Å) stabilizing the lattice.
  • Compare with graph-set notation (e.g., R22(8)R_2^2(8) motifs) to classify hydrogen-bonding patterns .

Q. How can high-performance liquid chromatography (HPLC) methods be optimized to separate this compound from its synthetic byproducts?

  • Methodological Answer :
  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Flow rate: 1.0 mL/min; UV detection at 254 nm.
  • Retention time: ~12.5 minutes. Validate method robustness using spiked samples (RSD < 2% for peak area) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dichloro-4-ethoxybenzoate
Reactant of Route 2
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Methyl 3,5-dichloro-4-ethoxybenzoate

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